molecular formula C23H32N2O B4138675 N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B4138675
M. Wt: 352.5 g/mol
InChI Key: YQUVBDNTAQLNSX-UHFFFAOYSA-N
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Description

N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group, a piperidinyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves the following steps:

    Formation of Piperidinyl Phenylacetamide: The piperidinyl group is introduced through a nucleophilic substitution reaction involving 4-chlorophenylacetamide and piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of recyclable catalysts and waste-free processes is emphasized to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The piperidinyl group may interact with receptor sites, modulating their activity. The phenylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to the combination of the adamantyl and piperidinyl groups, which confer distinct steric and electronic properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c26-22(16-23-13-17-10-18(14-23)12-19(11-17)15-23)24-20-4-6-21(7-5-20)25-8-2-1-3-9-25/h4-7,17-19H,1-3,8-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUVBDNTAQLNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

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